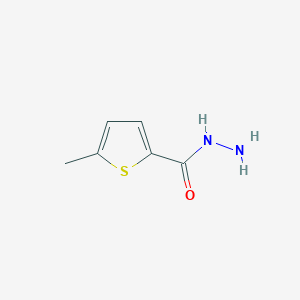

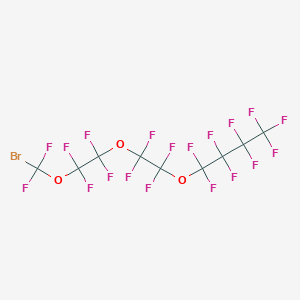

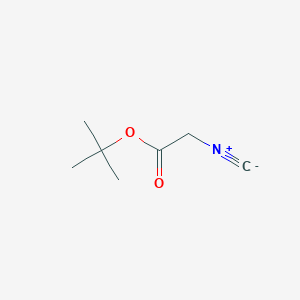

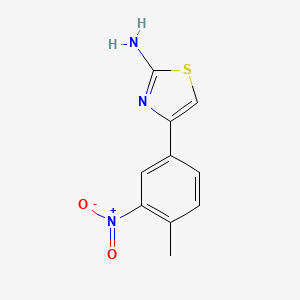

![molecular formula C15H15BrClN3 B1271515 2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride CAS No. 1052405-41-0](/img/structure/B1271515.png)

2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride" is a chemical entity that appears to be related to a class of compounds that include bromine, pyridine, and indole moieties. Although none of the provided papers directly discuss this compound, they do provide insights into the synthesis and characterization of structurally related compounds. For instance, the synthesis of brominated pyrazole derivatives with chloropyridinyl substituents is detailed in the first and second papers , while the third paper describes the synthesis of a bromo-indazole derivative with a cyano-pyridinyl substituent . These papers suggest a familiarity with the synthesis and handling of brominated heterocyclic compounds that could be relevant to the synthesis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including nucleophilic substitution, cyclization, esterification, bromination, and dehydrogenation . For example, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves starting from dichloropyridine, followed by reactions with hydrazine and diethyl maleate, and subsequent esterification and bromination steps . Similarly, the synthesis of N-hydroxy-N-aryl-pyrazole carboxamides from pyrazole carbonyl chloride and phenylhydroxyamines involves reduction of nitrobenzene compounds . These methods could potentially be adapted for the synthesis of "this compound" by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of related compounds is typically confirmed using spectroscopic techniques such as IR, 1H NMR, and HRMS . Additionally, single crystal X-ray diffraction studies provide detailed information about the crystal structure, including bond lengths and angles, as well as the presence of intramolecular hydrogen bonds and π…π stacking interactions . These techniques would be essential for confirming the molecular structure of "this compound" once synthesized.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include nucleophilic substitution reactions, which are common in the formation of heterocyclic compounds, and bromination, which is a key step in introducing bromine atoms into the molecular structure . The reactivity of the bromine atom in these compounds could be further explored in the context of subsequent functionalization reactions, which might be relevant for the synthesis of the target compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported in the provided papers, the properties of similar compounds can offer some insights. For example, the purity and yield of synthesized intermediates are important considerations for industrial applications, as demonstrated by the synthesis of ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate with a purity of 99% . Additionally, the crystal packing and stability of related compounds are influenced by hydrogen bonding and stacking interactions, which could also be relevant for the physical properties of the compound .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Catalytic Enantioselective Borane Reduction : This compound is involved in the catalytic enantioselective borane reduction of benzyl oximes, which is a key step in the synthesis of chiral pyridyl amines (Huang, Ortiz-Marciales, & Hughes, 2011).

Biological Activities and Potential Applications

- Antiallergic Properties : Research on N-(pyridin-4-yl)-(indol-3-yl)alkylamides, closely related to the subject compound, has identified potential antiallergic properties, offering insights into novel therapeutic agents (Menciu et al., 1999).

Analytical Applications

- Related Substance Determination : The compound plays a role in the determination of related substances in pharmaceutical analysis, such as in betahistine hydrochloride tablets, showcasing its utility in quality control and drug formulation (Zhu Ron, 2015).

Additional Applications

- Insecticidal and Fungicidal Activities : Compounds structurally related to 2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride, specifically pyrazole carboxamides, have shown potential in agricultural applications, demonstrating insecticidal and fungicidal activities (Zhu et al., 2014).

Mecanismo De Acción

Target of Action

The compound 2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride, which is an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

Given the broad range of biological activities associated with indole derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

2-(7-bromo-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrN3.ClH/c16-12-5-3-4-10-11(7-8-17)15(19-14(10)12)13-6-1-2-9-18-13;/h1-6,9,19H,7-8,17H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZWWVWWFPQMNNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C3=C(N2)C(=CC=C3)Br)CCN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

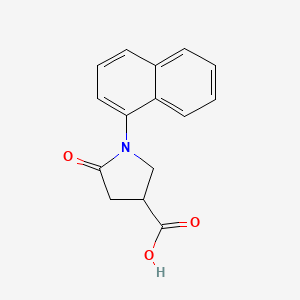

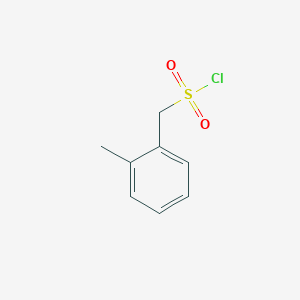

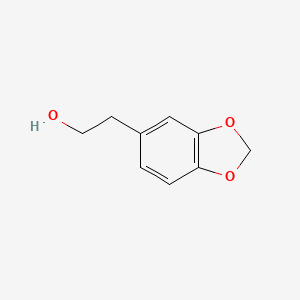

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)